molecular formula C8H7BF3KO B15088009 Potassium (2-phenylacetyl)trifluoroborate

Potassium (2-phenylacetyl)trifluoroborate

Cat. No.: B15088009
M. Wt: 226.05 g/mol
InChI Key: SEOSMCJOPUBHBF-UHFFFAOYSA-N
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Description

This trifluoroborate salt is stable and does not readily undergo trimerization . It is commonly used in organic synthesis due to its stability and reactivity in various chemical reactions.

Preparation Methods

Potassium (2-phenylacetyl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetic acid with boron trifluoride etherate, followed by the addition of potassium carbonate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The product is then purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Potassium (2-phenylacetyl)trifluoroborate undergoes various types of chemical reactions, including:

Scientific Research Applications

Potassium (2-phenylacetyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (2-phenylacetyl)trifluoroborate involves its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The compound’s trifluoroborate group acts as a nucleophile, reacting with electrophilic species such as aryl halides or triflates in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, leading to the synthesis of biaryl compounds .

In amidation reactions, this compound acts as an acyl donor, transferring its acyl group to hydroxylamines to form amides . The reaction proceeds under mild aqueous conditions, making it suitable for the synthesis of sensitive biomolecules.

Comparison with Similar Compounds

Potassium (2-phenylacetyl)trifluoroborate is unique among potassium acyltrifluroborates due to its phenylacetyl group, which imparts specific reactivity and stability characteristics . Similar compounds include:

Each of these compounds has unique properties and applications, but this compound stands out for its stability and versatility in various chemical reactions.

Properties

Molecular Formula

C8H7BF3KO

Molecular Weight

226.05 g/mol

IUPAC Name

potassium;trifluoro-(2-phenylacetyl)boranuide

InChI

InChI=1S/C8H7BF3O.K/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1

InChI Key

SEOSMCJOPUBHBF-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=O)CC1=CC=CC=C1)(F)(F)F.[K+]

Origin of Product

United States

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